4-Chloro-2-fluoro-1,1'-biphenyl

Overview

Description

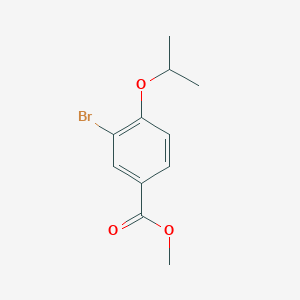

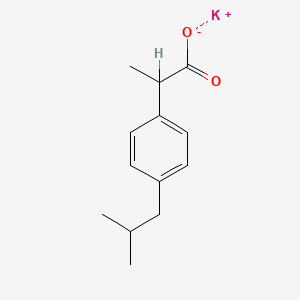

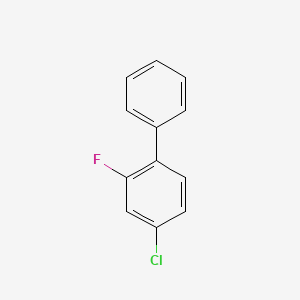

4-Chloro-2-fluoro-1,1'-biphenyl (4-CFBP) is a halogenated biphenyl compound that has been studied for its potential applications in research and industry. 4-CFBP is a synthetic compound that is composed of two aromatic rings, with a chlorine and fluoro substituent on the 4th carbon of each ring. This compound has a wide range of applications in scientific research and industrial applications, due to its unique chemical structure and properties.

Scientific Research Applications

Organic Synthesis Intermediates

4-Chloro-2-fluoro-1,1’-biphenyl: is used as an intermediate in organic synthesis. Its unique structure makes it suitable for creating complex organic molecules. For instance, it can be used to prepare derivatives that are used in the synthesis of pharmaceuticals and agrochemicals .

Antibacterial Agents

Research has shown that biphenyl derivatives exhibit potent antibacterial activities against prevalent antibiotic-resistant bacteria. The presence of electron-withdrawing groups and hydroxyl groups in the biphenyl structure enhances these properties, making 4-Chloro-2-fluoro-1,1’-biphenyl a valuable compound for developing new antibacterial drugs .

Material Science

In material science, 4-Chloro-2-fluoro-1,1’-biphenyl can be utilized to modify the properties of materials, such as polymers, to improve their thermal stability, electrical conductivity, and mechanical strength. This modification is crucial for creating advanced materials for electronics and construction .

Chromatography

This compound can also serve as a standard or reference material in chromatographic analysis due to its distinct chemical properties. It helps in the identification and quantification of similar compounds in mixtures .

Chemical Synthesis

4-Chloro-2-fluoro-1,1’-biphenyl: is involved in various chemical reactions, including Suzuki-coupling and demethylation, which are fundamental in synthesizing complex chemical structures. These reactions are pivotal in creating compounds with specific desired properties .

Bioorganic Chemistry

In bioorganic chemistry, the compound’s derivatives are studied for their interactions with biological systems. This research can lead to the discovery of new drugs and a better understanding of biological processes at the molecular level .

Environmental Science

The degradation products of 4-Chloro-2-fluoro-1,1’-biphenyl can be analyzed to understand its environmental impact, particularly in relation to soil and water pollution. Mycorrhizal fungi, for example, can degrade this compound, which is essential for assessing its biodegradability .

Analytical Chemistry

Lastly, in analytical chemistry, 4-Chloro-2-fluoro-1,1’-biphenyl can be used in the development of analytical methods for detecting similar organic compounds. Its unique structure allows for the creation of sensitive and selective detection techniques .

Mechanism of Action

Mode of Action

It’s worth noting that biphenyl compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Biphenyl compounds are often involved in various chemical reactions, such as the suzuki–miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-1,1’-biphenyl can be influenced by various environmental factors. For instance, its storage temperature is recommended to be dry and at room temperature . Other factors such as pH, presence of other chemicals, and specific conditions of the biological environment can also affect its action.

properties

IUPAC Name |

4-chloro-2-fluoro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNGWQFGVRISIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593131 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39224-18-5 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.